7-Methoxyflavanone

Description

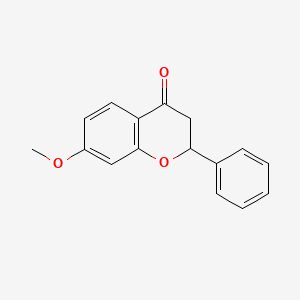

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYESEQLQFXUROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21785-09-1 | |

| Record name | 7-Methoxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Laboratory-Scale Isolation of 7-Methoxyflavanone

Abstract: 7-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological potential, including anxiolytic, neuroprotective, analgesic, and antioxidant activities.[1][2][3] As a methoxylated flavanone, its unique structural characteristics influence its bioavailability and bioactivity, making it a compelling target for nutraceutical and pharmaceutical development. This guide provides an in-depth overview of the principal natural sources of this compound and delineates a comprehensive, field-proven methodology for its extraction, purification, and characterization. The protocols and rationale described herein are designed for researchers, natural product chemists, and drug development professionals seeking to isolate this compound for further investigation.

Introduction: The Significance of this compound

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom.[4] Within this class, flavanones form a structurally distinct subgroup characterized by a saturated C2-C3 bond in their heterocyclic C ring. This compound (C₁₆H₁₄O₃) is distinguished by a methoxy group (-OCH₃) at the C-7 position of the A-ring. This methoxylation is crucial, as it can enhance metabolic stability and membrane permeability compared to its hydroxylated analogue, thereby potentially increasing its in vivo efficacy.

Preclinical studies have highlighted its promise. For instance, its anxiolytic effects may be mediated through the GABAergic system, but without the sedative properties of conventional medications.[1] Furthermore, it has been identified as an aromatase inhibitor and exhibits peripheral analgesic properties.[2] The growing body of evidence supporting its therapeutic potential necessitates robust and reproducible methods for its isolation from natural matrices. This document serves as a technical primer on this process, grounded in established phytochemical principles.

Natural Provenance of this compound

This compound is not ubiquitous in the plant kingdom; its presence is concentrated within specific plant families and genera. Understanding these sources is the foundational step for any isolation campaign. While citrus fruits are a well-known source of methoxylated flavones in general, specific species have been identified as primary sources for this compound itself.[5]

| Plant Species | Family | Common Name / Note | References |

| Kaempferia parviflora | Zingiberaceae | Black Ginger, Thai Ginseng | [1][6][7][8] |

| Zornia brasiliensis | Leguminosae | - | [2] |

| Scutellaria baicalensis | Lamiaceae | Baikal Skullcap | [1] |

| Conchocarpus heterophyllus | Rutaceae | - | [9] |

| Pimelea simplex | Thymelaeaceae | - | [9] |

The rhizomes of Kaempferia parviflora are a particularly rich and well-documented source, containing a variety of methoxyflavone derivatives.[6][7][8] Research has also confirmed its presence in plants used in traditional medicine, such as Zornia brasiliensis.[2]

Biosynthetic Pathway: The Origin of Flavanone Structure

To appreciate the logic of isolation, it is instructive to understand the molecule's biogenesis. This compound is synthesized via the phenylpropanoid pathway, a core metabolic route in higher plants. The process begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the core flavanone skeleton, which is subsequently modified.

Caption: General workflow for isolating this compound.

Step 1: Plant Material Preparation

The quality of the starting material dictates the success of the isolation.

-

Harvesting and Selection: Harvest the correct plant part (e.g., rhizomes). Ensure material is healthy and free from microbial contamination.

-

Drying: Immediate processing of fresh material is ideal, but impractical at scale. Drying is necessary to preserve the material and facilitate grinding. Freeze-drying is superior as it minimizes thermal degradation of phytochemicals compared to air or oven drying. [10]3. Grinding: The dried plant material must be ground into a fine powder. This dramatically increases the surface area available for solvent penetration, maximizing extraction efficiency. A Wiley mill or a high-speed blender is suitable for this purpose.

Step 2: Extraction

The goal of extraction is to efficiently transfer the target compound from the solid plant matrix into a liquid solvent.

-

Rationale for Solvent Choice: this compound is a moderately polar compound. Solvents like ethanol, methanol, or ethyl acetate are effective. Ethanol is often preferred due to its high extraction efficiency for flavonoids and its relatively low toxicity. [8][11]Using aqueous ethanol (e.g., 70-95%) can modulate polarity and improve the extraction of a broader range of flavonoids. [11]

-

Extraction Methodology:

-

Maceration: The simplest method, involving soaking the powdered plant material in the chosen solvent for an extended period (24-72 hours) with occasional agitation. [8][12]It is less efficient but requires minimal specialized equipment.

-

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. [11]The collapse of these bubbles near the cell walls disrupts the plant matrix, enhancing solvent penetration and significantly reducing extraction time and solvent consumption. [8] Exemplary Protocol: Ultrasound-Assisted Extraction

-

-

Place 100 g of powdered plant material into a 2 L beaker.

-

Add 1 L of 95% ethanol.

-

Place the beaker in an ultrasonic bath.

-

Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C) to prevent thermal degradation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at ≤45°C to yield the crude extract.

Step 3: Purification via Partitioning and Chromatography

The crude extract is a complex mixture. Purification involves a series of steps to systematically remove impurities.

A. Liquid-Liquid Partitioning This step separates compounds based on their differential solubility in immiscible solvents. It is a powerful method to perform an initial, coarse fractionation.

-

Dissolve the crude extract in a 10% aqueous methanol solution.

-

Transfer the solution to a separatory funnel.

-

First, partition against an equal volume of n-hexane. Repeat this 2-3 times.

-

Causality: Hexane is non-polar and will remove lipids, sterols, and chlorophyll. The more polar flavonoids, including this compound, will remain in the aqueous methanol phase. Discard the hexane layers.

-

-

Next, partition the remaining aqueous methanol phase against an equal volume of ethyl acetate. Repeat this 3-4 times.

-

Causality: Ethyl acetate has intermediate polarity and will effectively extract this compound and other flavonoids, leaving highly polar compounds like sugars and organic acids in the aqueous phase.

-

-

Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields a flavonoid-enriched fraction.

B. Column Chromatography (CC) This is the workhorse of purification, separating compounds based on their affinity for a solid stationary phase.

-

Stationary Phase Choice:

-

Silica Gel: A polar adsorbent. Non-polar compounds elute first with non-polar mobile phases, while polar compounds are retained longer. This is the most common choice.

-

Sephadex LH-20: An alkylated dextran gel that separates based on a combination of size exclusion and polarity. It is excellent for separating flavonoids from each other. [13] Exemplary Protocol: Silica Gel Column Chromatography

-

-

Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass column.

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, typically ethyl acetate (gradient elution). For example:

-

n-Hexane : Ethyl Acetate (95:5)

-

n-Hexane : Ethyl Acetate (90:10)

-

n-Hexane : Ethyl Acetate (80:20), and so on.

-

-

Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

Monitor the fractions by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine fractions that show a single spot with the same retention factor (Rf) as a this compound standard, if available.

-

Concentrate the pooled fractions to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary. [14]

Structural Elucidation and Purity Assessment

An isolated compound is not confirmed until its structure is unequivocally determined and its purity is assessed. This is a self-validating system that ensures the integrity of the final product.

-

Purity Assessment:

-

Structural Confirmation:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution MS (e.g., ESI-TOF) can provide the exact molecular formula. [13] * Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for structural elucidation. [4][13] * ¹H-NMR: Provides information on the number, environment, and connectivity of protons. The characteristic signals for the flavanone scaffold (protons at C2 and C3) and the sharp singlet for the methoxy group are key identifiers.

-

¹³C-NMR: Shows all the unique carbon atoms in the molecule, confirming the 16-carbon skeleton.

-

2D-NMR (COSY, HMBC, HSQC): Used to establish the precise connectivity between protons and carbons, confirming the substitution pattern.

-

-

Conclusion

The isolation of this compound from natural sources is a multi-step, logical process that relies on the fundamental principles of phytochemistry. By carefully selecting a rich botanical source like Kaempferia parviflora and applying a systematic workflow of extraction, partitioning, and chromatography, researchers can obtain this valuable bioactive compound in high purity. The validation of its structure and purity through modern analytical techniques is a critical final step that underpins the reliability of any subsequent biological or pharmacological studies. As interest in methoxylated flavonoids grows, the refinement of these isolation strategies, perhaps incorporating greener solvents and more advanced chromatographic techniques, will continue to be a priority in the field of natural product science.

References

- Caring Sunshine. (n.d.). Ingredient: 7-Methoxyflavone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb62EImUmly0RgLsk0GGKDoWuYN1B3IL0y9iAk6aZmh4HYeG-xhL90ZTBixl4l1Tz7xtX-oocHXpTVJH30qpdPfK0uNo86cpzMtXASZ6kHn2KZY-xZG-JjxoHqHSZdkDjWVi5Y44WAW8D2sIRmZHsnOD4uC2NQgvLK4BJ04ro=

- MedChemExpress. (n.d.). 7-Methoxyflavone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1qv2--hTHHwEZJnzIBsroz_ZXVEwduMHvmmWbcCBe7Zh_X_K6qvnOTFrOFpS_Neq-GdwA_5sSz9QQTK7D1gspx5FcnJVdwu5iOXOvgeDmVBQX6190AU5HicnMrjuqFDJn6LRiM9gNcIfncLoEZKs=

-

Staszek, P., et al. (2013). Microbial Transformations of this compound. Molecules, 18(9), 11139-11151. Available at: [Link]

- WebMD. (n.d.). Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWu1enAmXR4yWOjZRjKx-bErJBewBwdcLPvxZyeMSC2aiY8mMLmy3ChZhH4k_F5gDgHXmOl3DIbGRjWbJvitxAH74jAe7VoI8gqiqfQ3NDMTlCKfOYesN2JQ5Y5dAQ4sIwSAMv0QnH2f1yk8y5OWdDFshO5FmpVVmxs2g7t9RCRTrxTAdI3g==

-

National Center for Biotechnology Information. (n.d.). 7-Methoxyflavone. PubChem Compound Summary for CID 466268. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen. Request PDF. Retrieved from [Link]

- RxList. (n.d.). 7-methoxyflavone: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjly5e8CKWieAt4B6elhTWRi68UHLwmWCcN-D2yOxUMkmto6ETufAZKVYWKfHdak-OxTPV2TDWpfQg7YoF0_v9CK3vGu0ESD92hCOQPfeBHdlxALX9hAAc6yPzetFESJrtiydvCOhnfiTncQTUfLlpUdI=

-

AIP Publishing. (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1), 312-321. Available at: [Link]

- MedChemExpress. (n.d.). 6,4'-Dihydroxy-7-methoxyflavanone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHDrU9JBdNyp4QszXWD_7fknqzanmOe0XU5y29JLICyqhjWhv6bDVfLrjbfUIZXrMvikbADBFUqHZPtd2fB_faNKsTUt_ACM718qTDmxc1mtJru3k2nzdMtj_thJRfeg2LRjWkTaaAGs-4Mq8_E5cqB84fq2PsMIeKmXYiQL_l

-

ResearchGate. (n.d.). Phenolic composition of various Rutaceae species. PDF. Retrieved from [Link]

-

Redalyc. (n.d.). Current procedures for extraction and purification of citrus flavonoids. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in extraction and purification of citrus flavonoids. Retrieved from [Link]

-

Food Research. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 1-8. Available at: [Link]

- AIP Publishing. (n.d.). Synthesis Of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExso7xYLfcRFrqhyyvONwknMY_ikqOfWxXH0IdrwvbaEd04O7v6w18h27ctSDpduvKBlVHByft9wEsWS82Z0IoFb5xuQq3jCzeHo0OXxMgVwqxuEvy1YAgNXvQ3SbMUfB57JIafGT6J-mZLQocopw6vRAiGL8yLoTTTLcdR_Pm-ponGBevSjmRemwqP8_Sg5VZsaPXI3Q=

-

MDPI. (n.d.). Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Isolation of Flavonoids from Deguelia duckeana and Their Effect on Cellular Viability, AMPK, eEF2, eIF2 and eIF4E. Molecules, 21(2), 193. Available at: [Link]

-

SciELO Colombia. (n.d.). Current procedures for extraction and purification of citrus flavonoides. Retrieved from [Link]

-

Bentham Science Publishers. (2023). Isolation, Characterization, and Antiproliferative Activity of Polymethoxy Flavones from Mentha dumetorum. Letters in Drug Design & Discovery, 20(10), 1550-1558. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. Request PDF. Retrieved from [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Microbial Transformations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. 7-Methoxyflavone | C16H12O3 | CID 466268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavanone is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It can also be produced synthetically.[1] As a member of the flavanone subclass, it features the characteristic C6-C3-C6 skeleton. The presence of a methoxy group at the 7-position of the A-ring significantly influences its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and standardized protocols for their determination. Understanding these properties is paramount for researchers in medicinal chemistry, pharmacology, and drug development, as they are critical for formulation design, predicting biological activity, and ensuring analytical reproducibility. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding for the professional audience.

Section 1: Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation of all physicochemical characterization.

-

IUPAC Name: 7-methoxy-2-phenylchroman-4-one

-

Synonyms: this compound

-

Chemical Formula: C₁₆H₁₄O₄

-

CAS Number: 480-37-5[2]

The flavanone core consists of a chromanone ring (A and C rings) with a phenyl group (B ring) attached at the 2-position. The methoxy group (-OCH₃) at the 7-position is a key determinant of its polarity and hydrogen bonding capacity.

Section 2: Core Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and absorption characteristics. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 270.28 g/mol | [2] |

| Melting Point | 89-91 °C | |

| Boiling Point | 435 °C (Predicted) | |

| Density | 1.199 g/cm³ (Predicted) | |

| Appearance | Off-white to brown solid | |

| logP (Octanol/Water) | 2.7 (Predicted) | [3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline substance, the melting range is typically narrow. The reported melting point of this compound is in the range of 89-91 °C. Impurities will generally depress and broaden this melting range.

This method is a standard and widely accepted technique for accurate melting point determination.[4]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For highly pure compounds, this range should be narrow (0.5-1.5 °C).

Solubility

Solubility is a critical parameter for drug delivery, as a compound must be in solution to be absorbed. This compound, with its largely hydrophobic structure, exhibits poor solubility in water but is soluble in many organic solvents.

Qualitative Solubility:

-

Soluble in: Dimethyl sulfoxide (DMSO), acetone, ethanol.

-

Slightly soluble in: Methanol.

-

Insoluble in: Water.

Quantitative Solubility in DMSO: ≥ 100 mg/mL.

The shake-flask method is the gold standard for determining the water solubility of a compound.[5][6]

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Caption: Workflow for determining aqueous solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical predictor of a drug's ability to cross cell membranes. A positive logP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase. The predicted logP of 2.7 for this compound suggests it is a moderately lipophilic compound.[3]

This classic method directly measures the partitioning of a compound between octanol and water.[7][8]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed flask. Shake the mixture vigorously for several hours to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base. While this compound does not possess strongly acidic or basic functional groups, the enolizable ketone could potentially exhibit very weak acidity under strongly basic conditions. For practical purposes in drug development (at physiological pH), it is considered a neutral molecule.

The carbonyl group at the 4-position is weakly basic due to the lone pair of electrons on the oxygen atom. However, this basicity is very low. The molecule lacks readily ionizable protons like phenols or carboxylic acids. Therefore, its properties are not expected to be significantly affected by pH changes within the physiological range.

While not expected to have a pKa in the physiological range, this is the standard method for its determination.[2][9][10][11]

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture (due to its low aqueous solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. For a compound like this compound, a distinct inflection point may not be observed in the typical aqueous pH range.

Section 3: Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Flavonoids typically exhibit two major absorption bands.[12]

-

Band I (300-400 nm): Corresponds to the cinnamoyl system (B-ring and C-ring).

-

Band II (240-280 nm): Corresponds to the benzoyl system (A-ring).

For this compound, the absence of conjugation between the A and B rings results in a strong Band II absorption and a much weaker Band I absorption compared to the corresponding flavone.

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Characteristic Peaks for this compound:

-

~3050-3100 cm⁻¹: C-H stretching (aromatic)

-

~2850-3000 cm⁻¹: C-H stretching (aliphatic, from -OCH₃)

-

~1680 cm⁻¹: C=O stretching (ketone)

-

~1600 cm⁻¹: C=C stretching (aromatic)

-

~1250 cm⁻¹: C-O stretching (aryl ether)

This method is suitable for solid samples and avoids interference from mulling agents.[13]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like acetone or methylene chloride.

-

Film Formation: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Caption: Workflow for obtaining an IR spectrum of a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of ¹H and ¹³C nuclei.[14][15][16][17]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.[18]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[19]

-

Expected Molecular Ion [M]⁺: m/z = 270.28

-

Expected Protonated Molecule [M+H]⁺: m/z = 271.29

Direct infusion is a rapid method for determining the molecular weight of a pure compound.[20][21][22]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of this compound.

Section 4: Conclusion

The physicochemical properties of this compound—moderate lipophilicity, poor aqueous solubility, and a defined crystalline structure—are characteristic of many flavonoids. This guide has provided a consolidated overview of these key parameters and the standard methodologies for their determination. For scientists in drug discovery and development, these properties are not merely data points but are foundational to understanding the compound's behavior in both in vitro and in vivo systems. Accurate and reproducible measurement of these characteristics, using the protocols outlined herein, is an indispensable step in the journey from a lead compound to a viable therapeutic agent.

References

-

AIP Publishing. (n.d.). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). A Short Review on Synthetic Methodologies of Flavonoids. Retrieved from [Link]

-

Shankarlal Khandelwal College, Akola. (n.d.). 68. SYNTHESIS, ANTIMICROBIAL ACTIVITY & pH- METRIC STUDY OF SOME FLAVONES AND CHALCONES. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt.... Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubMed. (n.d.). Identification of Flavonoids Using UV-Vis and MS Spectra. Retrieved from [Link]

-

MDPI. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]

-

RSC Publishing. (2020). Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

(2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Retrieved from [Link]

-

(n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

ACS Publications. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples | Analytical Chemistry. Retrieved from [Link]

-

IISTE.org. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

-

Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis spectra of several commercial flavonoid standards and purified putative 2‐hydroxyliquiritigenin with m/z 271.0613 [M‐H]. Retrieved from [Link]

-

CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.. Retrieved from [Link]

-

(n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. Retrieved from [Link]

-

YouTube. (2025). How To Run IR Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

-

(n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: 7-Methoxyflavone. Retrieved from [Link]

Sources

- 1. One moment, please... [caringsunshine.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsdjournal.org [rsdjournal.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 18. bhu.ac.in [bhu.ac.in]

- 19. mdpi.com [mdpi.com]

- 20. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. resolvemass.ca [resolvemass.ca]

7-Methoxyflavanone CAS number and chemical structure

This technical guide is structured to serve as a definitive reference for 7-Methoxyflavanone , synthesizing chemical identity, synthetic methodology, and pharmacological context.

Structural Architecture, Synthetic Pathways, and Pharmacophore Profiling

Chemical Identity & Structural Architecture[1][2][3]

This compound is a chiral flavonoid derivative characterized by a saturated C2-C3 bond, distinguishing it from its oxidized counterpart, 7-methoxyflavone.[1] It serves as a critical intermediate in organic synthesis and a negative control probe in structure-activity relationship (SAR) studies for aromatase inhibition.[2][1]

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 7-Methoxy-2-phenyl-2,3-dihydrochromen-4-one |

| CAS Registry Number | 2657-25-2 (Racemic) |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Chirality | C2 Center (Naturally occurring derivatives are typically 2S) |

| SMILES | COc1ccc2C(=O)CC(Oc2c1)c3ccccc3 |

Stereochemical Configuration

Unlike flavones, which are planar, this compound possesses a chiral center at C2 .[1] The C-ring adopts a half-chair or sofa conformation, placing the 2-phenyl group in a pseudo-equatorial position to minimize steric strain.[1]

-

(S)-Enantiomer: The biologically prevalent configuration in nature.[2][1]

-

(R)-Enantiomer: Often results from non-stereoselective synthesis.[2][1]

Synthetic Routes & Mechanistic Causality[1][2][3]

The synthesis of this compound requires precise control to prevent oxidation to the flavone.[2][1] The preferred route is the Claisen-Schmidt Condensation followed by an Intramolecular Oxa-Michael Addition .[2][1]

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the convergent synthesis from acetophenone and benzaldehyde precursors.

Figure 1: Synthetic pathway logic. Note the bifurcation at the chalcone stage; oxidative conditions must be avoided to target the flavanone.

Detailed Experimental Protocol

Objective: Synthesis of racemic this compound.

Step 1: Claisen-Schmidt Condensation [1][3][4]

-

Reagents: Dissolve 2'-hydroxy-4'-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add aqueous KOH (50%, 5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 24 hours. The solution will turn deep orange/red, indicating chalcone formation.[2][1]

-

Workup: Pour onto crushed ice/HCl. Filter the yellow precipitate (Chalcone).[2][1]

Step 2: Cyclization (The "Expertise" Step)

Why NaOAc? Unlike strong acids which might cause ring opening, Sodium Acetate buffers the reaction, promoting the intramolecular attack of the phenoxide on the

-

Reflux: Suspend the chalcone (5 mmol) in Ethanol (50 mL) with Sodium Acetate (NaOAc, 10 mmol).

-

Duration: Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2][1] The yellow chalcone spot will diminish, replaced by a less polar, fluorescent spot (Flavanone).[2]

-

Purification: Recrystallize from Methanol.

Physicochemical Profiling & Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[2][1] The saturation of the C2-C3 bond creates a distinct ABX spin system for protons H-2, H-3ax, and H-3eq.[1]

Spectroscopic Data (¹H NMR in CDCl₃)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J) | Structural Significance |

| H-2 | 5.45 | dd | J = 13.0, 3.0 Hz | Chiral center; diagnostic for flavanone.[1] |

| H-3 (trans/ax) | 3.05 | dd | J = 16.5, 13.0 Hz | Large coupling indicates axial-axial interaction.[1] |

| H-3 (cis/eq) | 2.85 | dd | J = 16.5, 3.0 Hz | Geminal coupling with H-3ax.[1] |

| -OCH₃ (C7) | 3.85 | s | - | Methoxy substituent.[2][1] |

| H-5 | 7.88 | d | J = 8.8 Hz | Deshielded by C4 carbonyl.[2][1] |

| B-Ring (Ph) | 7.35 – 7.50 | m | - | Unsubstituted phenyl ring.[2][1] |

Solubility Profile

-

Soluble: Chloroform, DMSO, Ethyl Acetate, Acetone.[2]

Biological Applications & Pharmacophore Potential[1][2][3][10][11]

The "Planarity" Hypothesis in Aromatase Inhibition

This compound is frequently cited in drug development literature as a negative control or a weak inhibitor of Aromatase (CYP19), contrasting sharply with 7-methoxyflavone.[1]

-

Mechanism: Aromatase inhibition requires the molecule to mimic the androstenedione substrate.[2][1] The planar structure of flavones (C2=C3 double bond) fits the active site heme access channel.[2][1]

-

The Flavanone Difference: The "kinked" C2-C3 bond in this compound disrupts this planarity, significantly reducing binding affinity.[1] This makes it an essential tool for validating SAR models.[2][1][5]

Interaction Network (DOT Visualization)

Figure 2: Pharmacological interaction profile.[1] The compound shows low efficacy against Aromatase but potential activity in multidrug resistance (MDR) modulation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 821416, this compound derivatives.[2][1] Retrieved from [Link]

-

Kellis, J. T., & Vickery, L. E. (1984). Inhibition of human estrogen synthetase (aromatase) by flavones.[2][1] Science, 225(4666), 1032–1034.[2] (Establishes the SAR difference between flavones and flavanones).

-

Shinoda, J. (1928). The Synthesis of Flavanone Derivatives.[2][1] Journal of the Pharmaceutical Society of Japan.[2][1][5] (Foundational synthesis of the parent scaffold).[2][1][4]

Sources

- 1. 4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxyflavone | C16H12O3 | CID 466268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, CDCl3, simulated) (NP0035537) [np-mrd.org]

The Multifaceted Biological Activities of 7-Methoxyflavanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Flavanones, a major class of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among them, 7-methoxyflavanone and its derivatives have emerged as a particularly promising scaffold for the development of novel therapeutics. The presence of the methoxy group at the 7-position of the flavanone core significantly influences the molecule's lipophilicity and electronic properties, thereby modulating its interaction with various biological targets. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We delve into the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile class of compounds.

Introduction: The Significance of the this compound Scaffold

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The flavanone subclass is characterized by a saturated C2-C3 bond in the C ring of the flavonoid skeleton. This compound, a naturally occurring flavanone, has been isolated from various plant sources. The methoxy group at the 7-position is a key structural feature that enhances the lipophilicity of the molecule, which can improve its bioavailability and cellular uptake. This modification has been shown to be crucial for many of the observed biological effects. This guide will explore the therapeutic potential of this compound derivatives in key disease areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways involved in cancer development.

Mechanistic Insights

The anticancer activity of methoxyflavones is promoted by their ability to target protein markers, facilitate ligand-protein binding, and activate downstream signaling pathways leading to cell death.[1] For instance, some derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[2]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cell Line | IC50 (µM) | Reference |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Not Specified | 25 | [3][4] |

| 5-Demethylnobiletin | HL-60 (Leukemia) | 85.7 | [3] |

| 5-Demethylnobiletin | THP-1 (Leukemia) | 32.3 | [3] |

| 5-Demethylnobiletin | U-937 (Leukemia) | 30.4 | [3] |

| 5-Demethylnobiletin | HEL (Leukemia) | 65.3 | [3] |

| 5-Demethylnobiletin | K562 (Chronic Myeloid Leukemia) | 91.5 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Test compound (this compound derivative)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]

-

Incubation: Incubate the plates for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1][3]

-

Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[1]

Workflow for MTT Assay:

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and IL-6.[5] A significant mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/mitogen-activated protein kinase (MAPK) signaling pathway.[6]

TLR4/MyD88/MAPK Signaling Pathway:

Caption: Activation of the Nrf2/ARE pathway by this compound.

Quantitative Assessment of Neuroprotective Activity

The neuroprotective effects of this compound derivatives can be evaluated by their ability to protect neuronal cells from various insults, with EC50 values indicating the concentration required for 50% of the maximal protective effect.

| Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Cudarflavone B | Glutamate-induced cytotoxicity | HT22 | 23.1 ± 3.7 | [7] |

| Cudarflavone B | ROS scavenging | HT22 | 19.4 ± 4.1 | [7] |

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

This assay measures the activation of the Nrf2/ARE pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

HEK293 cells stably expressing an ARE-luciferase reporter construct

-

Test compound (this compound derivative)

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate the ARE-luciferase reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with different concentrations of the this compound derivative.

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression. [8]4. Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the fold induction of the Nrf2/ARE pathway.

Antimicrobial Activity: A Potential New Class of Antibiotics

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Flavonoids, including this compound derivatives, have shown promising activity against a range of pathogenic microorganisms.

Spectrum of Activity

While data is still emerging, some methoxyflavone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. [9]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline derivative 3l | E. coli | 7.812 | [10] |

| 7-Methoxyquinoline derivative 3l | C. albicans | 31.125 | [10] |

| Quinoline benzodioxole derivative B | E. coli | 3.125 | [10] |

| Quinoline benzodioxole derivative B | S. aureus | 3.125 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound (this compound derivative)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their substitution pattern. The presence and position of hydroxyl and methoxy groups on the flavanone scaffold significantly influence their potency and selectivity. For instance, in some cases, the presence of a hydroxyl group at the 7-position is crucial for DNA binding, and substitution with a methoxy group can reduce this binding affinity. [11]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities, coupled with favorable physicochemical properties imparted by the 7-methoxy group, make them attractive candidates for further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds, ultimately paving the way for their clinical translation.

References

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])

-

1/IC50 values of antitumor screening of target derivatives against... - ResearchGate. (URL: [Link])

-

This compound Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling - NIH. (URL: [Link])

-

Comparative antibacterial properties in vitro of seven olivanic acid derivatives: MM 4550, MM 13902, MM 17880, MM 22380, MM 22381, MM 22382 and MM 22383 - PubMed. (URL: [Link])

-

This compound alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed. (URL: [Link])

-

In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - MDPI. (URL: [Link])

-

(PDF) In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - ResearchGate. (URL: [Link])

-

Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA. (URL: [Link])

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - ResearchGate. (URL: [Link])

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed. (URL: [Link])

-

Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. (URL: [Link])

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - NIH. (URL: [Link])

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC - PubMed Central. (URL: [Link])

-

ARE Reporter Kit (Nrf2 Antioxidant Pathway ) - BPS Bioscience. (URL: [Link])

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - MDPI. (URL: [Link])

-

DPPH Radical Scavenging Assay - MDPI. (URL: [Link])

-

Schematic diagram of TLR4 signaling pathways. MyD88 and TRIF-mediated... - ResearchGate. (URL: [Link])

-

Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... - ResearchGate. (URL: [Link])

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (URL: [Link])

-

TLR4 signaling pathways: MyD88-dependent and independent downstream... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (URL: [Link])

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - ResearchGate. (URL: [Link])

-

Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed. (URL: [Link])

-

Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH. (URL: [Link])

-

Synthesis and biological activity of flavanone derivatives - ResearchGate. (URL: [Link])

-

TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC - NIH. (URL: [Link])

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (URL: [Link])

-

NRF2/ARE Luciferase Reporter HEK293 Stable Cell Line (2 vials) - Signosis. (URL: [Link])

-

Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PubMed Central. (URL: [Link])

-

Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (URL: [Link])

-

DPPH radical scavenging activity - Marine Biology. (URL: [Link])

-

Detailed schematic diagram of Nrf2-related signaling pathway.... - ResearchGate. (URL: [Link])

-

The Role of the TLR4-MyD88 Signaling Pathway in the Immune Response of the Selected Scallop Strain “Hongmo No. 1” to Heat Stress - MDPI. (URL: [Link])

-

Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways - MDPI. (URL: [Link])

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (URL: [Link])

-

Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System - Indigo Biosciences. (URL: [Link])

-

Antimicrobial Activities and Mode of Flavonoid Actions - PMC - NIH. (URL: [Link])

-

Nrf2 Signaling Pathway | Encyclopedia MDPI. (URL: [Link])

-

Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - MDPI. (URL: [Link])

-

This diagram shows the connection of MyD88 and TRIF‐dependent TLR4... - ResearchGate. (URL: [Link])

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - MDPI. (URL: [Link])

-

“5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC - NIH. (URL: [Link])

-

Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PMC - NIH. (URL: [Link])

-

Imputing missing minimum inhibitory concentration (MIC) values for Pseudomonas aeruginosa strains with a Denoising AutoEncoder | bioRxiv. (URL: [Link])

-

ARE Reporter Kit Nrf2 Antioxidant Pathway. (URL: [Link])

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (URL: [Link])

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC - NIH. (URL: [Link])

-

Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Microbial Transformations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. signosisinc.com [signosisinc.com]

- 9. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

7-Methoxyflavanone: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Methoxyflavanone, a member of the flavonoid family, has garnered significant interest within the oncology research community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the anticancer activity of this compound and its close structural analogs. We will explore its impact on critical cellular processes including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Furthermore, this document details the key signaling pathways modulated by this class of compounds, namely the PI3K/Akt, MAPK, and NF-κB pathways. A comprehensive overview of standard experimental protocols for investigating these mechanisms is also provided to facilitate further research and drug development efforts in this promising area.

Introduction: The Therapeutic Potential of Methoxyflavones

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] Within this broad family, methoxylated flavones have emerged as particularly promising candidates for cancer therapy. The presence of methoxy groups can enhance metabolic stability and bioavailability, potentially overcoming some of the limitations observed with their hydroxylated counterparts.[2] Methoxyflavones have been shown to exert cytotoxic effects across a range of cancer cell lines by targeting key proteins and activating downstream signaling cascades that ultimately lead to cell death.[3][4] This guide focuses specifically on the mechanistic underpinnings of this compound and related methoxyflavones, providing a framework for their evaluation as potential anticancer therapeutics.

Core Anticancer Mechanisms of Methoxyflavones

The anticancer activity of this compound and its analogs is not attributed to a single mode of action but rather to a multi-pronged attack on cancer cell survival and proliferation. The primary mechanisms identified include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the generation of cytotoxic reactive oxygen species.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. Methoxyflavones have been demonstrated to reinstate this crucial cell death program in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.

Studies on analogs such as 5,7-dimethoxyflavone (5,7-DMF) and 5-hydroxy-7-methoxyflavone (HMF) have provided significant insights. For instance, 5,7-DMF has been shown to induce apoptosis in HepG2 liver cancer cells.[2][5] Similarly, HMF triggers mitochondrial-associated cell death in human colon carcinoma cells.[6][7] The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Methoxyflavones can shift the balance towards a pro-apoptotic state by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bak.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[3][6] Specifically, the activation of caspase-3, an executioner caspase, has been observed in response to treatment with methoxyflavone derivatives.[3][8]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, methoxyflavones can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. The cell cycle is a tightly regulated process that ensures the fidelity of DNA replication and cell division. Cancer cells often exhibit dysregulation of this process, leading to uncontrolled growth.

Flavone derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases.[3] For example, 5,7-DMF has been reported to cause a sub-G1 arrest in HepG2 cells, which is indicative of apoptosis.[2][5] The underlying mechanism frequently involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. Methoxyflavones can influence the expression and activity of these key cell cycle regulators, often through the p53 tumor suppressor pathway.[3] Activation of p53 can lead to the transcriptional upregulation of p21Waf1/CIP1, a potent CDK inhibitor, which in turn can halt cell cycle progression.[9]

Generation of Reactive Oxygen Species (ROS): A Double-Edged Sword

Reactive oxygen species are highly reactive molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. While cancer cells often exhibit a higher basal level of ROS compared to normal cells, a further increase in ROS can push them beyond a tolerable threshold, leading to cytotoxicity.

Several studies have implicated ROS generation as a key mechanism in the anticancer activity of methoxyflavones.[2][6] For example, 5,7-DMF has been shown to trigger the production of ROS in HepG2 cells.[2] This increase in intracellular ROS can lead to oxidative stress, mitochondrial dysfunction, and the activation of stress-activated signaling pathways that can culminate in apoptosis.[6] The ability of methoxyflavones to act as pro-oxidants in the high-ROS environment of cancer cells, while potentially acting as antioxidants in normal cells, represents an attractive therapeutic window.[1]

Modulation of Key Signaling Pathways

The pleiotropic anticancer effects of this compound and its analogs are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in a wide range of human cancers.[10][11] This pathway plays a crucial role in promoting cell growth, proliferation, and survival.[12] Flavonoids have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[13][14] By inhibiting key components of this pathway, such as the phosphorylation of Akt, methoxyflavones can effectively suppress the pro-survival signals that are essential for cancer cell viability.[13] Downregulation of the PI3K/Akt pathway can lead to decreased cell proliferation and the induction of apoptosis.[10]

The MAPK Pathway: Regulating Proliferation and Differentiation

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[15] The MAPK pathway can have both pro- and anti-tumorigenic roles depending on the specific context.[15] Some flavonoids have been shown to modulate the MAPK pathway to exert their anticancer effects.[14][16] For instance, tangeretin, a polymethoxyflavone, has been observed to inhibit the activity of MAPK4 in human gastric cancer cells.[16] The intricate interplay between different MAPK family members (e.g., ERK, JNK, p38) and their downstream targets likely contributes to the cellular response to methoxyflavone treatment.

The NF-κB Pathway: Linking Inflammation and Cancer

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many types of cancer.[17][18] NF-κB activation promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[19] The inhibition of the NF-κB pathway is therefore a promising strategy for cancer therapy.[20] Acacetin, a flavonoid structurally related to this compound, has been shown to suppress NF-κB/Akt signaling in prostate cancer cells.[19] By blocking the activity of NF-κB, methoxyflavones can sensitize cancer cells to apoptosis and inhibit tumor progression.[18]

Quantitative Data Summary

The cytotoxic potency of various methoxyflavones has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. The table below summarizes the reported IC50 values for several methoxyflavones.

| Methoxyflavone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [2] |

| 6-Methoxyflavone | HeLa (Cervical) | 55.31 | [3] |

| Acacetin | - | ~25 | [3] |

| 5,3'-Didemethylnobiletin | - | Strongest IC50 | [3] |

Note: The specific cancer cell line for Acacetin and 5,3'-Didemethylnobiletin was not specified in the provided search result.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex signaling networks involved, the following diagrams illustrate the key pathways modulated by this compound and its analogs.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the anticancer mechanisms of this compound, a series of well-established in vitro assays are essential.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation.

Protocol: MTT/XTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21] Subsequently, solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol).[22]

-

XTT Assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which forms a water-soluble formazan product, eliminating the need for a solubilization step.[22]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, several methods can be employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To determine the effect of this compound on cell cycle progression, flow cytometry with a DNA-staining dye is the standard method.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Western Blotting for Protein Expression Analysis

To investigate the molecular targets and signaling pathways affected by this compound, Western blotting is a powerful technique to assess changes in protein expression and phosphorylation status.

Protocol: Western Blot Analysis

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, p-NF-κB, NF-κB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-